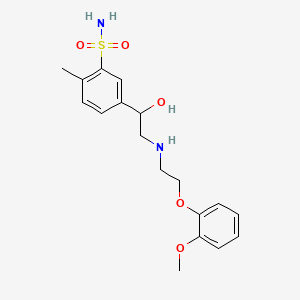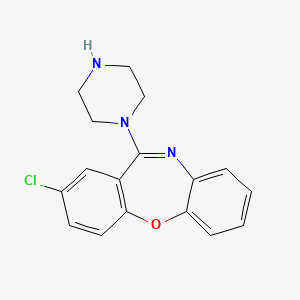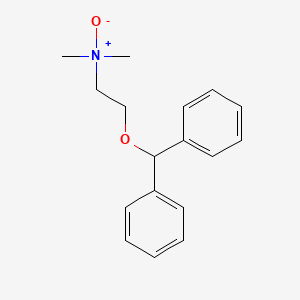
Adrenalone hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d'Adrénalone est un agoniste adrénergique principalement utilisé comme vasoconstricteur topique et hémostatique. Il s'agit de la forme cétonique de l'épinéphrine (adrénaline) et agit principalement sur les récepteurs adrénergiques alpha-1, avec une faible affinité pour les récepteurs bêta . Ce composé a été utilisé pour prolonger l'action des anesthésiques locaux et est largement obsolète aujourd'hui, ayant été remplacé par d'autres hémostatiques tels que la thrombine et le fibrinogène .
Mécanisme D'action
Target of Action
Adrenalone hydrochloride, also known as adrenalone, is an adrenergic agonist . Its primary targets are alpha-1 adrenergic receptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of various physiological processes such as vasoconstriction .
Mode of Action
Adrenalone interacts with its targets, the alpha-1 adrenergic receptors, by binding to them . This binding triggers a series of biochemical reactions that result in vasoconstriction . Unlike epinephrine, adrenalone has little affinity for beta receptors .
Biochemical Pathways
Adrenalone’s action on alpha-1 adrenergic receptors affects the biochemical pathways involved in vasoconstriction . After local application, only traces of adrenalone are found in the blood, which is partly a consequence of the vasoconstriction caused by the drug via alpha-1 adrenergic receptors .
Pharmacokinetics
Adrenalone is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) . This metabolism process affects the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound’s bioavailability is influenced by these processes, with only traces of adrenalone found in the blood after local application .
Result of Action
The primary result of adrenalone’s action is vasoconstriction . This effect is used therapeutically as a topical vasoconstrictor and hemostatic . Excessive vasoconstriction by adrenalone may lead to local necrosis .
Action Environment
The action, efficacy, and stability of adrenalone can be influenced by various environmental factors. For instance, the drug’s systemic resorption is very low, which means that it is unlikely to have adverse effects even if it passes into breast milk . Furthermore, the drug’s solubility in water, ethanol, and diethyl ether is low , which can affect its distribution and action in different environments.
Analyse Biochimique
Biochemical Properties
Adrenalone hydrochloride mainly acts on alpha-1 adrenergic receptors, but has little affinity for beta receptors . It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) during its metabolism .
Cellular Effects
This compound, when applied locally, causes vasoconstriction via alpha-1 adrenergic receptors . This vasoconstriction may lead to local necrosis . It also has a hypertensive (blood pressure increasing) action .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . It is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) .
Temporal Effects in Laboratory Settings
After local application, only traces of this compound are found in the blood, which is partly a consequence of the vasoconstriction caused by the drug via alpha-1 adrenergic receptors . Its hypertensive action has been found to be about 0.5% that of epinephrine at equivalent plasma concentrations .
Metabolic Pathways
This compound is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which in turn is N-demethylized by monoamine oxidase (MAO) . This suggests that it is involved in the metabolic pathways of these enzymes.
Transport and Distribution
It is known that after local application, only traces of the compound are found in the blood .
Subcellular Localization
Given its biochemical properties and its interactions with alpha-1 adrenergic receptors , it is likely that it is localized in areas where these receptors are present.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate d'Adrénalone peut être synthétisé à partir de l'Adrénalone N-protégée par hydrogénation asymétrique. Ce processus implique l'utilisation d'un système catalytique tel que [Rh(COD)Cl]2 et un ligand phosphine chiral bidentate . Les conditions de réaction incluent généralement l'hydrogénation sous température et pression contrôlées pour obtenir la stéréochimie souhaitée.
Méthodes de production industrielle : La production industrielle du chlorhydrate d'Adrénalone implique une série d'étapes à partir du composé précurseur, qui subit diverses transformations chimiques, y compris des étapes de protection, d'hydrogénation et de déprotection. Le produit final est ensuite purifié et converti en sa forme de sel chlorhydrate pour une utilisation pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate d'Adrénalone subit plusieurs types de réactions chimiques, notamment :
Réduction : Le composé peut être réduit en sa forme alcoolique correspondante dans des conditions spécifiques.
Substitution : Diverses réactions de substitution peuvent se produire sur le cycle aromatique ou le groupe amino, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants incluent l'oxygène en milieu alcalin, ce qui conduit à la formation d'adrénochrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés pour convertir le groupe cétone en un alcool.
Substitution : Des agents halogénants et d'autres électrophiles peuvent être utilisés pour les réactions de substitution sur le cycle aromatique.
Principaux produits :
Oxydation : Adrénochrome
Réduction : Forme alcoolique correspondante de l'Adrénalone
Substitution : Divers dérivés substitués en fonction des réactifs utilisés
4. Applications de la recherche scientifique
Le chlorhydrate d'Adrénalone a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence dans les tests de qualité et les dosages pharmaceutiques.
Biologie : Étudié pour ses effets sur les récepteurs adrénergiques et son rôle dans la vasoconstriction.
Médecine : Historiquement utilisé pour prolonger l'action des anesthésiques locaux et comme agent hémostatique.
Industrie : Utilisé dans le développement de nouveaux agonistes adrénergiques et de composés connexes.
5. Mécanisme d'action
Le chlorhydrate d'Adrénalone exerce ses effets en agissant sur les récepteurs adrénergiques alpha-1, ce qui entraîne une vasoconstriction. Cette action réduit le flux sanguin vers la zone d'application, contrôlant ainsi le saignement et prolongeant l'action des anesthésiques locaux . Le composé est métabolisé par la catéchol-O-méthyltransférase (COMT) et la monoamine oxydase (MAO), ce qui conduit à la formation de 3O-méthyladrénalone et d'autres métabolites .
Composés similaires :
Épinéphrine (Adrénaline) : Contrairement à l'Adrénalone, l'épinéphrine agit sur les récepteurs adrénergiques alpha et bêta, ce qui la rend plus polyvalente dans ses applications.
Norépinéphrine : Similaire à l'épinéphrine mais agit principalement sur les récepteurs alpha et a un effet plus prononcé sur la pression artérielle.
Phényléphrine : Un autre agoniste adrénergique alpha-1 utilisé comme décongestionnant et vasoconstricteur.
Unicité du chlorhydrate d'Adrénalone : Le chlorhydrate d'Adrénalone est unique dans son action sélective sur les récepteurs adrénergiques alpha-1 et son utilisation historique comme agent hémostatique. Sa structure cétonique le différencie des autres agonistes adrénergiques comme l'épinéphrine, qui a un groupe alcool à la place .
Applications De Recherche Scientifique
Adrenalone Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical quality tests and assays.
Biology: Studied for its effects on adrenergic receptors and its role in vasoconstriction.
Medicine: Historically used to prolong the action of local anesthetics and as a hemostatic agent.
Industry: Utilized in the development of new adrenergic agonists and related compounds.
Comparaison Avec Des Composés Similaires
Epinephrine (Adrenaline): Unlike Adrenalone, epinephrine acts on both alpha and beta adrenergic receptors, making it more versatile in its applications.
Norepinephrine: Similar to epinephrine but primarily acts on alpha receptors and has a more pronounced effect on blood pressure.
Phenylephrine: Another alpha-1 adrenergic agonist used as a decongestant and vasopressor.
Uniqueness of Adrenalone Hydrochloride: this compound is unique in its selective action on alpha-1 adrenergic receptors and its historical use as a hemostatic agent. Its ketone structure differentiates it from other adrenergic agonists like epinephrine, which has an alcohol group instead .
Propriétés
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,10-12H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRBDMYOUQTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-45-6 (Parent) | |
| Record name | Adrenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30211026 | |
| Record name | Adrenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62-13-5 | |
| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrenone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adrenalone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adrenone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(3,4-dihydroxyphenyl)-2-oxoethyl]methylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADRENALONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82YWE2IC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1665481.png)








